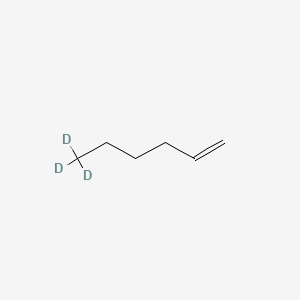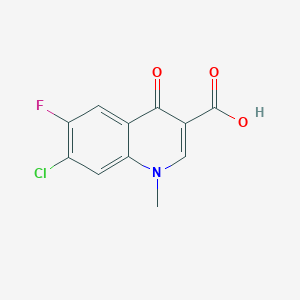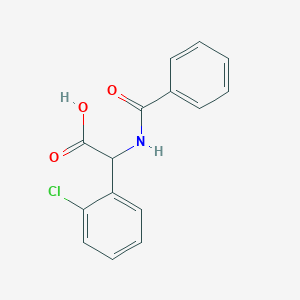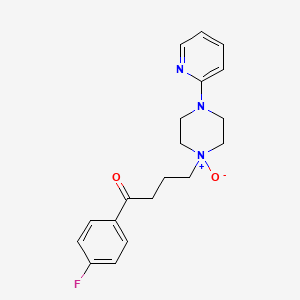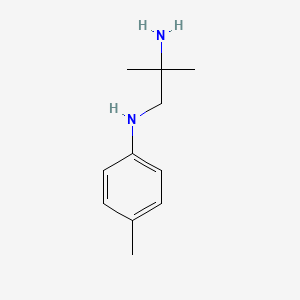
Chlorphenesin 2-Carbamate (3-(4-Chlorophenoxy)-1,2-propanediol 2-Carbamate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorphenesin 2-Carbamate, also known as 3-(4-Chlorophenoxy)-1,2-propanediol 2-Carbamate, is a centrally acting muscle relaxant. It is primarily used to treat muscle pain and spasms. This compound is known for its ability to block nerve impulses that are sent to the brain, providing relief from muscle discomfort .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Chlorphenesin 2-Carbamate involves heating chlorphenesin and reacting it with diethyl carbonate under the action of a less ester exchange catalyst. After the reaction, tertiary butanol and dimethyl formamide are added as mixed solvents. The mixture is then reacted with ammonia water to prepare the target compound. The product is filtered and washed using pure water containing a small amount of ammonia. Finally, the compound is refined using ethanol containing a small amount of ammonia and ethyl acetate as mixed solvents .
Industrial Production Methods
In industrial settings, the preparation method is optimized to ensure safety and efficiency. The use of less toxic solvents and specific refining methods helps in minimizing the presence of hazardous organic solvents, thereby improving the production environment .
化学反应分析
Types of Reactions
Chlorphenesin 2-Carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure optimal reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce chlorophenesin derivatives with additional oxygen-containing functional groups, while reduction reactions may yield simpler hydrocarbon derivatives.
科学研究应用
Chlorphenesin 2-Carbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: It is studied for its effects on muscle relaxation and nerve impulse blocking.
Medicine: It is used to treat muscle spasms and pain, providing relief to patients with musculoskeletal conditions.
Industry: It is used in the formulation of certain cosmetic products due to its preservative properties.
作用机制
The exact mechanism of action of Chlorphenesin 2-Carbamate is not fully understood. it is known to act in the central nervous system rather than directly on skeletal muscles. It blocks nerve impulses (or pain sensations) that are sent to the brain, providing muscle relaxation and pain relief .
相似化合物的比较
Similar Compounds
Methocarbamol: Another centrally acting muscle relaxant with similar uses.
Mephenesin: A compound structurally related to Chlorphenesin 2-Carbamate, used for similar purposes.
Uniqueness
Chlorphenesin 2-Carbamate is unique in its longer duration of effect compared to similar compounds like mephenesin. It is also known for its minimal toxic side effects, making it a safer option for muscle relaxation .
属性
分子式 |
C10H12ClNO4 |
|---|---|
分子量 |
245.66 g/mol |
IUPAC 名称 |
[1-(4-chlorophenoxy)-3-hydroxypropan-2-yl] carbamate |
InChI |
InChI=1S/C10H12ClNO4/c11-7-1-3-8(4-2-7)15-6-9(5-13)16-10(12)14/h1-4,9,13H,5-6H2,(H2,12,14) |
InChI 键 |
KQNLXRSCEMZOHO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OCC(CO)OC(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B15289229.png)
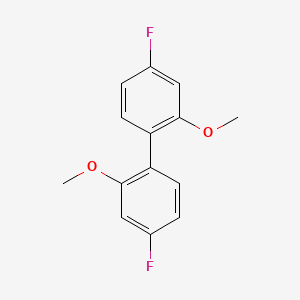
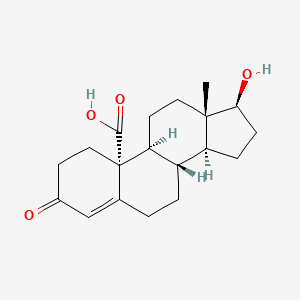
![[(4R)-2-hydroxy-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate](/img/structure/B15289252.png)

